molecular formula C14H27ClN2O3 B1435130 (3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride CAS No. 1909301-35-4

(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride

Cat. No.: B1435130
CAS No.: 1909301-35-4
M. Wt: 306.83 g/mol
InChI Key: KSBCIESMYXKZQB-YLIVSKOQSA-N
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Description

(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a hexanoic acid moiety. It is often studied for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of a suitable precursor, such as 2-pyrrolidone.

    Attachment of the Acetamido Group: This step involves the reaction of the pyrrolidine derivative with an acylating agent, such as acetic anhydride, to introduce the acetamido group.

    Formation of the Hexanoic Acid Moiety: This can be done through a series of reactions, including alkylation and oxidation, to form the hexanoic acid chain.

    Final Coupling and Hydrochloride Formation: The final step involves coupling the pyrrolidine-acetamido intermediate with the hexanoic acid derivative, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}pentanoic acid hydrochloride
  • (3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}butanoic acid hydrochloride

Uniqueness

(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride is unique due to its specific structural features, such as the length of the hexanoic acid chain and the presence of the pyrrolidine ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research is essential to fully understand its potential and applications in various fields.

Properties

IUPAC Name

(3S)-5-methyl-3-[[(2-pyrrolidin-2-ylacetyl)amino]methyl]hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3.ClH/c1-10(2)6-11(7-14(18)19)9-16-13(17)8-12-4-3-5-15-12;/h10-12,15H,3-9H2,1-2H3,(H,16,17)(H,18,19);1H/t11-,12?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBCIESMYXKZQB-YLIVSKOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CNC(=O)CC1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)CNC(=O)CC1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride
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(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride
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(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride
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(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride
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(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride

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